3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
Description
3,4-Dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted aromatic ring and a phenethylcarbamimidoyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-(2-phenylethyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-8-9-16(12-14(13)2)23(21,22)20-17(18)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHYIUFTJVQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. This precursor is then reacted with phenethylamine under controlled conditions to form the desired compound. Common reagents used in this synthesis include sulfonyl chlorides and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Torsional and Conformational Differences
The substituent positions on the benzene ring and the sulfonamide nitrogen critically influence molecular conformation. Evidence from crystallographic studies of related compounds highlights key differences:
The 3,4-dimethyl substitution in the target compound contrasts with 2,4-dimethyl analogs, likely increasing steric hindrance near the sulfonamide group.
Hydrogen-Bonding and Crystal Packing
In analogs like 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide (I), N—H⋯O(S) hydrogen bonds dominate crystal packing .
Pharmacological and QSAR Insights
While direct activity data for the target compound is unavailable, provides QSAR models for benzenesulfonamides with anti-GBM (glioblastoma) activity. Key observations:
| Compound (Training Set) | Observed Activity (AUOQSAR) | Predicted Activity (AUOQSAR) |
|---|---|---|
| (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5-ylidene)hydrazineyl)benzenesulfonamide | 0.2920 | 0.2939 |
| (Z)-4-(2-(1,3-dioxoinden-2-ylidene)hydrazineyl)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide | 0.2569 | 0.1753 |
The carbamimidoyl group in the target compound may enhance binding to targets like TrkA (a kinase implicated in cancer) due to its ability to form bifurcated hydrogen bonds, a feature absent in thiadiazole- or indenylidene-substituted analogs. However, increased lipophilicity from the phenethyl group could reduce aqueous solubility, necessitating formulation optimization .
Q & A
Basic: What synthetic routes are recommended for preparing 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of structurally analogous sulfonamides typically involves sequential functionalization. For example, sulfonyl chloride intermediates (e.g., 2,4-dimethylbenzenesulfonyl chloride) are reacted with amines under controlled conditions (e.g., chloroform solvent, stoichiometric ratios, and ice-cold quenching to isolate products) . Optimization includes:
- Temperature control : Reactions often start at 0°C to minimize side products (e.g., HCl evolution during sulfonation) .
- Solvent selection : Ethanol or chloroform aids in crystallization .
- Purification : Recrystallization from ethanol or water ensures purity (>95% by NMR) .
Basic: How is the crystal structure of this compound validated, and what software tools are essential for refinement?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key steps:
- Data collection : Monochromatic radiation (e.g., Mo Kα) and multi-scan absorption corrections (e.g., CrysAlis RED) .
- Validation : Check for torsional discrepancies (e.g., C–S–N–C angles ~-48° to -76°) and hydrogen bonding (N–H⋯O interactions) .
- Metrics : R-factor <0.04 and wR(F²) <0.12 indicate high confidence .
Advanced: How do substituent positions (3,4-dimethyl vs. other isomers) influence molecular conformation and packing in the solid state?
Methodological Answer:
Comparative studies of sulfonamides show:
- Torsional angles : 3,4-dimethyl groups increase steric hindrance, leading to larger dihedral angles between aromatic rings (e.g., 72° vs. 47° in 2,4-dimethyl analogs) .
- Packing effects : Methyl groups disrupt π-π stacking, favoring N–H⋯O hydrogen bonds for stabilization .
- Validation : Overlay structures using Mercury software to compare with analogs like N-(3,4-dimethylphenyl)benzenesulfonamide .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes. Mitigation strategies:
- DFT calculations : Compare computed (Gaussian09) and experimental / NMR shifts in the same solvent (e.g., CDCl₃) .
- Variable-temperature NMR : Detect conformational exchange broadening (e.g., hindered rotation around S–N bonds) .
- Crystallographic cross-validation : Ensure NMR assignments align with solid-state geometries .
Advanced: What mechanistic insights explain the stability of the carbamimidoyl group under oxidative conditions?
Methodological Answer:
The carbamimidoyl moiety’s resilience is attributed to:
- Resonance stabilization : Delocalization across the N–C–N framework reduces electrophilicity .
- Steric protection : 3,4-dimethyl groups shield the imine from oxidants like DMSO (used in sulfoxide formation studies) .
- Experimental probes : Monitor degradation via LC-MS under H₂O₂ exposure; compare kinetics with non-methylated analogs .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantify impurities (<2%) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can computational modeling (e.g., MD simulations) predict solubility or aggregation behavior?
Methodological Answer:
- Force fields (OPLS-AA) : Simulate solvation free energy in water/ethanol mixtures to estimate logP .
- Aggregation propensity : Use Packmol to build crystal-like clusters and calculate lattice energies (compared to XRD data) .
- Software : GROMACS for dynamics; VMD for visualization .
Advanced: What strategies resolve contradictions in biological activity data across similar sulfonamides?
Methodological Answer:
- SAR studies : Correlate substituent effects (e.g., 3,4-dimethyl vs. halogenated analogs) on enzyme inhibition (e.g., carbonic anhydrase) .
- Crystallographic docking : Use AutoDock Vina to model ligand-protein interactions (e.g., sulfonamide-SO₂ binding pockets) .
- Control experiments : Test against isogenic cell lines to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
